Synthesis and Characterization of Sodium 3-Nitrobenzoate: A Technical Guide
Synthesis and Characterization of Sodium 3-Nitrobenzoate: A Technical Guide
Introduction
Sodium 3-nitrobenzoate (CAS No. 827-95-2) is a versatile organic salt that serves as a critical intermediate in a variety of industrial and research applications.[1][2][3] Its molecular structure, featuring both a nitro group and a carboxylate group on a benzene ring, imparts unique reactivity that makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 3-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Sodium 3-nitrobenzoate typically appears as a white to light yellow crystalline powder.[1][4][6] It is soluble in water and exhibits high thermal stability, with a melting point recorded as being above 300°C.[1][5]
| Property | Value | Source |
| Molecular Formula | C₇H₄NNaO₄ | [1] |
| Molecular Weight | 189.10 g/mol | [1] |
| Appearance | White to off-white or pale yellow crystalline powder | [4][6][7] |
| Melting Point | >300°C | [1][5] |
| Solubility | Soluble in water (10.9 g/L) | [1][3][5] |
| Purity (Typical) | ≥95.0% to ≥99% (by HPLC) | [1][8] |
| CAS Number | 827-95-2 | [1][5] |
Synthesis of Sodium 3-Nitrobenzoate
The most common and straightforward method for synthesizing sodium 3-nitrobenzoate is through the neutralization of 3-nitrobenzoic acid with a sodium base, such as sodium hydroxide or sodium carbonate.[4] This acid-base reaction is typically high-yielding and results in the formation of the sodium salt and water.
Synthesis Workflow
Caption: General workflow for the synthesis of sodium 3-nitrobenzoate.
Experimental Protocol: Neutralization
This protocol describes the synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid and sodium hydroxide.
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Preparation of Reactants :
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Accurately weigh a molar equivalent of 3-nitrobenzoic acid (C₇H₅NO₄, M.W. 167.12 g/mol ).
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Prepare a stoichiometric 1M solution of sodium hydroxide (NaOH, M.W. 40.00 g/mol ) in deionized water.
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Dissolution :
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Dissolve the weighed 3-nitrobenzoic acid in a suitable solvent, such as ethanol or an ethanol/water mixture, in a reaction flask equipped with a magnetic stirrer. Gentle heating may be applied to facilitate dissolution.
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Neutralization Reaction :
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While stirring the 3-nitrobenzoic acid solution at room temperature, slowly add the 1M sodium hydroxide solution dropwise.
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Monitor the pH of the reaction mixture. Continue adding the NaOH solution until a neutral pH (approx. 7.0) is achieved and stable. The reaction is exothermic and may require cooling to maintain room temperature.
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Product Isolation :
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Once the reaction is complete, remove the solvent from the resulting clear solution using a rotary evaporator under reduced pressure. This will yield the crude sodium 3-nitrobenzoate salt.
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Purification :
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The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
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Role as a Chemical Intermediate
Sodium 3-nitrobenzoate is not typically an end-product but rather a key building block. Its functional groups can be further modified. For instance, the nitro group can be reduced to an amine (3-aminobenzoate), a precursor for various dyes and pharmaceuticals.[9]
Caption: Applications of sodium 3-nitrobenzoate as a chemical intermediate.
Characterization Data
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized sodium 3-nitrobenzoate.
Spectroscopic Analysis
4.1.1. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups. The formation of the sodium salt is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of strong asymmetric and symmetric stretches of the carboxylate anion (COO⁻).
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H | 3100 - 3000 | Stretching vibration |
| Asymmetric NO₂ | ~1550 | Strong stretching vibration |
| Symmetric NO₂ | ~1350 | Strong stretching vibration |
| Asymmetric COO⁻ | 1610 - 1550 | Carboxylate stretch (replaces C=O) |
| Symmetric COO⁻ | 1440 - 1360 | Carboxylate stretch |
Note: Data are derived from typical values for nitroaromatics and sodium carboxylates.[10][11]
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | D₂O | Aromatic protons typically appear between 7.5 and 8.8 ppm. |
| ¹³C NMR | Polysol | Aromatic carbons appear between 120 and 150 ppm, with the carboxylate carbon (COO⁻) appearing further downfield (>165 ppm). |
Note: Solvent information is based on available spectral data for m-nitrobenzoic acid, sodium salt.[12]
Purity Assessment
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of sodium 3-nitrobenzoate.
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Protocol Overview : A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm). The purity is calculated based on the area percentage of the main peak corresponding to the product. Commercial grades often specify a purity of ≥95% or higher.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. Sodium 3-nitrobenzoate | 827-95-2 [chemicalbook.com]
- 3. SODIUM NITROBENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Sodium 3-nitrobenzoate CAS#: 827-95-2 [m.chemicalbook.com]
- 6. Sodium 3-nitrobenzoate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Sodium 3-nitrobenzoate, 94%, may contain up to ca 10% water 500 g | Request for Quote [thermofisher.com]
- 8. Best Sodium 3-Nitrobenzoate Manufacturer and Factory | Medipharm [hbmedipharm.com]
- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. brainly.com [brainly.com]
- 11. Benzoic acid, sodium salt [webbook.nist.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
